molecular formula C20H22FN3O4 B2822981 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea CAS No. 894017-22-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2822981
CAS No.: 894017-22-2
M. Wt: 387.411
InChI Key: QPXFFNCZKVNGOI-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of 368.43 g/mol. The structural features include a pyrrolidinone ring, a dimethoxyphenyl group, and a urea moiety, which are crucial for its biological interactions.

PropertyValue
Molecular Weight368.43 g/mol
Molecular FormulaC21H24N2O4
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidinone structure enhances its ability to bind to biological targets, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that derivatives of compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Compounds with similar structural motifs have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may function as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease .

Case Studies

Several studies have evaluated the biological activity of pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A synthesized derivative showed moderate to strong activity against Bacillus subtilis, with IC50 values indicating effective inhibition compared to standard drugs .
  • Anticancer Evaluation : Research involving similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its potency and selectivity:

  • Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and may improve receptor binding affinity.
  • Pyrrolidinone Moiety : This structural feature is essential for enzyme interaction and contributes to the overall stability of the compound in biological systems.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXFFNCZKVNGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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